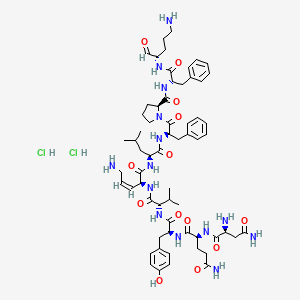

7-Ornithine-tyrocidine A

Description

Properties

CAS No. |

79774-99-5 |

|---|---|

Molecular Formula |

C62H90Cl2N14O13 |

Molecular Weight |

1310.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(Z,2S)-5-amino-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopent-3-en-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanediamide;dihydrochloride |

InChI |

InChI=1S/C62H88N14O13.2ClH/c1-36(2)30-46(58(85)74-49(33-39-16-9-6-10-17-39)62(89)76-29-13-20-50(76)60(87)73-47(31-38-14-7-5-8-15-38)57(84)68-41(35-77)18-11-27-63)71-55(82)44(19-12-28-64)70-61(88)53(37(3)4)75-59(86)48(32-40-21-23-42(78)24-22-40)72-56(83)45(25-26-51(66)79)69-54(81)43(65)34-52(67)80;;/h5-10,12,14-17,19,21-24,35-37,41,43-50,53,78H,11,13,18,20,25-34,63-65H2,1-4H3,(H2,66,79)(H2,67,80)(H,68,84)(H,69,81)(H,70,88)(H,71,82)(H,72,83)(H,73,87)(H,74,85)(H,75,86);2*1H/b19-12-;;/t41-,43-,44-,45-,46-,47-,48-,49+,50-,53-;;/m0../s1 |

InChI Key |

BJGZPJZVPXZFGE-DHNREBSVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN)C=O)NC(=O)[C@H](/C=C\CN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N.Cl.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN)C=O)NC(=O)C(C=CCN)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N.Cl.Cl |

Origin of Product |

United States |

Biosynthetic Pathways of Tyrocidine A: Implications for Analogue Design and Production

Nonribosomal Peptide Synthetase (NRPS) Systems and Modules

Nonribosomal peptide synthetases are large, modular enzymes that synthesize a wide array of bioactive peptides without the use of a ribosomal template. nih.govrsc.org The biosynthesis of tyrocidine A is carried out by such a system, comprised of three distinct synthetases: TycA, TycB, and TycC. wikipedia.orgnih.gov These enzymes are organized into a series of modules, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. rsc.orgwikipedia.org The entire tyrocidine synthetase complex consists of ten modules, corresponding to the ten amino acids that constitute the final cyclic product. wikipedia.orgresearchgate.net

The modular architecture of NRPSs is a key feature that allows for the remarkable diversity of nonribosomal peptides. Each module contains a series of catalytic domains that perform specific functions in the assembly line-like synthesis process. rsc.orgnih.gov The core domains found in most NRPS modules are the adenylation (A) domain, the peptidyl carrier protein (PCP) domain (also known as the thiolation (T) domain), and the condensation (C) domain. rsc.orgoup.com

The tyrocidine biosynthesis operon encodes the three large synthetase enzymes, TycA, TycB, and TycC, which work in a coordinated fashion to assemble the decapeptide. wikipedia.orgnih.gov The size of each synthetase corresponds to the number of amino acids it activates and incorporates. wikipedia.org

TycA: This is the smallest of the three synthetases and consists of a single module. Its primary role is to activate the first amino acid of the tyrocidine sequence, L-phenylalanine, and catalyze its epimerization to D-phenylalanine. wikipedia.orgresearchgate.net

TycB: This intermediate-sized enzyme is composed of three modules. It is responsible for the activation and incorporation of the next three amino acids in the sequence. wikipedia.orgnih.gov

TycC: As the largest synthetase in the complex, TycC contains six modules. It sequentially adds the remaining six amino acids to the growing peptide chain. wikipedia.orgnih.gov The C-terminal end of TycC harbors a thioesterase (TE) domain, which is crucial for the final cyclization and release of the mature tyrocidine A molecule. nih.govresearchgate.net

The modular arrangement of these enzymes and the specific order of their modules dictate the final amino acid sequence of tyrocidine A. wikipedia.org

| Enzyme | Number of Modules | Function |

| TycA | 1 | Activates and epimerizes the first amino acid (Phenylalanine) |

| TycB | 3 | Activates and incorporates the next three amino acids |

| TycC | 6 | Activates and incorporates the final six amino acids; contains the thioesterase domain for cyclization and release |

The adenylation (A) domain is the gatekeeper of nonribosomal peptide synthesis, responsible for the selection and activation of specific amino acid substrates. rsc.orgacs.org This process occurs in a two-step reaction. First, the A-domain selects its cognate amino acid and, utilizing ATP, forms an aminoacyl-adenylate intermediate. nih.govacs.org Subsequently, the activated amino acid is transferred to the adjacent peptidyl carrier protein (PCP) domain. acs.org

While A-domains exhibit a high degree of specificity for their designated amino acid, they can also display a certain level of promiscuity, accepting structurally similar amino acids. wikipedia.orgnih.gov This substrate flexibility is the basis for the natural production of different tyrocidine analogues (A-D), where specific amino acid positions are varied. wikipedia.org For example, the A-domain of TycA shows a strong preference for phenylalanine but can also accommodate other aromatic amino acids to a lesser extent. nih.gov The kinetic characterization of the TycA adenylation activity has shown that it can react with numerous substrates, although the catalytic efficiencies (kcat/KM) vary significantly. nih.gov This inherent promiscuity of A-domains presents a valuable opportunity for the engineered biosynthesis of novel tyrocidine analogues by supplying the fermentation medium with different amino acid precursors.

The peptidyl carrier protein (PCP) domain is a central player in the NRPS assembly line, acting as a mobile carrier that shuttles the growing peptide chain between the catalytic domains. rsc.orgnih.gov After being loaded with an activated amino acid by the A-domain, the PCP domain presents this substrate to the condensation (C) domain. rsc.org

The condensation (C) domain is the catalytic workhorse responsible for peptide bond formation. nih.govoup.com It catalyzes the nucleophilic attack of the amino group of the amino acid tethered to its own module's PCP domain on the thioester bond of the growing peptide chain attached to the PCP domain of the preceding module. acs.org This reaction elongates the peptide chain by one amino acid and transfers the elongated chain to the downstream PCP domain. nih.gov The C-domain, therefore, plays a crucial role in the sequential and directional synthesis of the peptide. oup.com The structure and function of C-domains can be influenced by the nature of the donor and acceptor substrates. oup.com

| Domain | Function |

| Peptidyl Carrier Protein (PCP) | Covalently tethers the growing peptide chain and shuttles it between catalytic domains. |

| Condensation (C) | Catalyzes the formation of peptide bonds, elongating the peptide chain. |

The function of the PCP domain is critically dependent on a post-translational modification: the attachment of a 4'-phosphopantetheine (B1211885) (4'-Ppant) cofactor. nih.govwikipedia.org This flexible arm, derived from coenzyme A, is covalently attached to a conserved serine residue on the PCP domain by a phosphopantetheinyl transferase. wikipedia.orgnih.gov

The terminal thiol group of the 4'-Ppant cofactor forms a high-energy thioester bond with the activated amino acid or the growing peptide chain. wikipedia.org The length and flexibility of this cofactor arm, approximately 2 nm, allow the tethered intermediates to be efficiently shuttled between the active sites of the different catalytic domains within a module and between adjacent modules. wikipedia.orgelsevierpure.com This "swinging arm" mechanism is fundamental to the processive nature of nonribosomal peptide synthesis, ensuring the orderly transfer and elongation of the peptide chain. nih.govwikipedia.org

Enzymatic Assembly and Stereochemical Control in Tyrocidine Biogenesis

The assembly of tyrocidine A is a highly orchestrated process that involves the sequential action of the ten modules of the TycA, TycB, and TycC synthetases. researchgate.netnih.gov The process begins with the TycA module activating L-phenylalanine and loading it onto its PCP domain. researchgate.net A specialized epimerization (E) domain within this module then converts the L-phenylalanine to its D-isomer. researchgate.netnih.gov

The subsequent modules on TycB and TycC each select and activate their specific amino acids, which are then condensed with the growing peptide chain. nih.gov The order of the modules on the synthetases dictates the final sequence of the peptide. wikipedia.org

A key aspect of tyrocidine biosynthesis is the precise control of stereochemistry. researchgate.netnih.gov Tyrocidine A contains two D-amino acids, D-Phe at positions 1 and 4. researchgate.net The incorporation of these D-amino acids is catalyzed by epimerization (E) domains, which are typically located within the modules that introduce the stereochemical change. oup.comnih.gov The E-domain racemizes the PCP-bound L-amino acid to a mixture of L- and D-isomers. rsc.org The downstream condensation domain then selectively incorporates the D-isomer into the growing peptide chain, demonstrating strict stereochemical control. nih.govrsc.org This enzymatic control over stereochemistry is crucial for the final structure and biological activity of tyrocidine A.

Thioesterase (TE) Activity in Mediating Cyclic Product Release

The final step in the biosynthesis of tyrocidine A is the cyclization and release of the linear decapeptide precursor from the NRPS assembly line. nih.govmcgill.ca This crucial reaction is catalyzed by the thioesterase (TE) domain located at the C-terminus of the TycC synthetase. researchgate.netmcgill.ca

The process begins with the transfer of the fully assembled linear decapeptide from the final PCP domain to a conserved serine residue in the active site of the TE domain, forming an acyl-enzyme intermediate. mcgill.canih.gov The TE domain then facilitates a nucleophilic attack by the free N-terminal amino group of the peptide on the C-terminal thioester bond. mcgill.ca This intramolecular cyclization reaction releases the cyclic decapeptide, tyrocidine A, from the enzyme complex. nih.govmcgill.ca

Studies on the excised TE domain from the tyrocidine synthetase have demonstrated that it can efficiently catalyze the cyclization of a synthetic decapeptide-thioester to form tyrocidine A. nih.gov This indicates that the TE domain can function independently of the upstream domains. nih.gov Furthermore, the TE domain exhibits a degree of substrate promiscuity, capable of cyclizing a range of peptide substrates with some variations in their sequence. nih.govpnas.org This catalytic flexibility of the TE domain holds significant promise for the chemoenzymatic synthesis of novel cyclic peptides. nih.govnih.gov

Structural and Conformational Analysis of Tyrocidine a and Its 7 Ornithine Analogue

Elucidation of Secondary Structures (e.g., β-type conformations)

The substitution of the Tyr⁷ residue with Ornithine to form 7-Ornithine-tyrocidine A is predicted to maintain the fundamental antiparallel β-sheet backbone. The core cyclic structure and the presence of the D-amino acids, which are critical for inducing the turns, remain unchanged. However, the introduction of the positively charged and sterically different side chain of ornithine at position 7 could induce localized conformational perturbations. A comparative example is gramicidin (B1672133) S, which also contains two ornithine residues on its hydrophilic face. The presence of this additional positive charge and steric bulk in gramicidin S results in a flatter, less curved structure compared to Tyrocidine A. nih.gov This suggests that the introduction of an ornithine at position 7 in Tyrocidine A might lead to a subtle flattening of the β-sheet curvature.

Table 1: Key Secondary Structural Features of Tyrocidine A

| Feature | Description | Residues Involved in Tyrocidine A |

|---|---|---|

| Backbone Conformation | Antiparallel β-pleated sheet | Entire decapeptide ring |

| β-Turn 1 | Type II' | Leu¹⁰, D-Phe¹, Pro², Phe³ |

| β-Turn 2 | Type I (distorted) | Asn⁵, Gln⁶, Tyr⁷, Val⁸ |

| Stabilization | Intramolecular hydrogen bonds | Between backbone amide and carbonyl groups |

Analysis of Amphipathicity and Hydrophobic/Hydrophilic Face Segregation

A defining characteristic of Tyrocidine A is its pronounced amphipathicity, arising from a distinct segregation of hydrophobic and hydrophilic amino acid side chains. nih.govnih.gov This arrangement results in a molecule with two faces: a convex, hydrophobic face and a concave, polar (hydrophilic) face. nih.govnih.gov In Tyrocidine A, the side chains of Phe³, D-Phe⁴, Asn⁵, Tyr⁷, Val⁸, and Leu¹⁰ are oriented towards the convex face, contributing to its hydrophobic character. nih.gov Conversely, the concave face is primarily defined by the single charged residue, Ornithine, at position 9 (Orn⁹). nih.govnih.gov The side chains of D-Phe¹ and Gln⁶ are situated in more equatorial positions at the ends of the molecule. nih.gov

Table 2: Distribution of Amino Acid Residues in Tyrocidine A

| Face | Residues | Properties |

|---|---|---|

| Hydrophobic (Convex) | Phe³, D-Phe⁴, Asn⁵, Tyr⁷, Val⁸, Leu¹⁰ | Predominantly nonpolar side chains |

| Hydrophilic (Concave) | Orn⁹ | Positively charged side chain |

| Equatorial | D-Phe¹, Gln⁶ | Positioned at the turns of the molecule |

Conformational Studies Utilizing Spectroscopic Techniques (e.g., Optical Rotatory Dispersion)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org For peptides and proteins, the ORD spectrum is sensitive to the secondary structure. The presence of ordered structures like β-sheets and β-turns gives rise to characteristic ORD curves, often exhibiting a phenomenon known as the Cotton effect in the vicinity of an absorption band. ias.ac.in A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. ias.ac.in The shape and magnitude of the ORD curve can provide qualitative and sometimes quantitative information about the peptide's conformation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 7-Ornithine-tyrocidine A |

| Tyrocidine A |

| Gramicidin S |

| L-Phenylalanine |

| D-Phenylalanine |

| L-Asparagine |

| L-Glutamine |

| L-Tyrosine |

| L-Valine |

| L-Ornithine |

| L-Leucine |

Mechanistic Investigations of Tyrocidine Mediated Cellular Perturbations: a Comparative Perspective

Interactions with Bacterial and Fungal Membranes

The primary and most extensively characterized mode of action for tyrocidines is the targeted disruption of cellular membranes. This interaction is not a simple, uniform process but rather a cascade of events that compromise membrane integrity and function through several distinct, yet interconnected, mechanisms.

A cardinal feature of tyrocidine A's antimicrobial activity is its ability to permeabilize the membranes of target bacteria and fungi. This process is initiated by the peptide's accumulation on the cell surface, leading to a disruption of the membrane's structural integrity. Studies have demonstrated that tyrocidines form defined, ion-conducting pores within the lipid bilayer. This pore formation leads to an immediate and potent depolarization of the cell membrane.

The formation of these pores facilitates the leakage of essential ions and small molecules from the cytoplasm, disrupting the electrochemical gradients vital for cellular processes. A key indicator of this membrane permeabilization is the rapid efflux of intracellular potassium ions (K+). Dose-dependent potassium release has been observed in bacterial cells, such as Micrococcus luteus, upon exposure to tyrocidine A, with a reported EC50 value of 2.4 ± 0.9 μM. This rapid loss of potassium and other cellular components ultimately contributes to cell death. The ability of tyrocidines to compromise the membrane integrity has also been confirmed in fungal species, including Candida albicans and filamentous fungi like Fusarium solani and Botrytis cinerea.

Beyond the formation of discrete pores, tyrocidines profoundly alter the physical organization and dynamics of the lipid bilayer. Research has shown that these peptides induce lipid phase separation within the bacterial membrane. This phenomenon involves the segregation of lipids into distinct domains, which can disrupt the normal distribution and function of membrane-associated proteins.

In conjunction with lipid demixing, tyrocidines have been found to significantly decrease the fluidity of the cell membrane. This rigidification of the membrane contrasts with the effects of some other membrane-active peptides and suggests a distinct mechanism of interaction with the lipid components. The reduction in membrane fluidity can impair a multitude of cellular functions that are dependent on the dynamic nature of the lipid bilayer, including the function of embedded enzymes and transport systems.

The profound changes in membrane structure and fluidity induced by tyrocidine A have significant consequences for the localization and function of membrane-associated proteins. A broad range of both peripheral and integral membrane proteins are delocalized from their normal positions within the cell membrane upon treatment with tyrocidines.

This delocalization affects proteins involved in critical cellular processes. For instance, proteins involved in cell division and cell envelope synthesis are displaced. The delocalization of proteins is not solely a consequence of membrane depolarization, as proteins whose localization is independent of the proton motive force are also affected. This indicates that the physical disruption of the membrane, including lipid phase separation and altered fluidity, plays a direct role in dislodging these proteins from their functional membrane microdomains.

| Protein | Type | Function | Effect of Tyrocidine A |

|---|---|---|---|

| AtpA | Peripheral | ATP synthesis | Partial loss of membrane association |

| SdhA | Peripheral | Electron transport chain | Partial loss of membrane association |

Structure Activity Relationship Sar Studies of Tyrocidine a Analogues, with Specific Emphasis on 7 Ornithine Substitution

Influence of Amino Acid Substitutions on Antimicrobial Efficacy

The substitution of individual amino acids within the tyrocidine A scaffold can lead to significant changes in antimicrobial potency. The native tyrocidine A molecule is an amphipathic decapeptide, featuring a hydrophobic face and a hydrophilic (polar) face, a characteristic essential for its membrane-disrupting activity. nih.govresearchgate.net Research has shown that even minor modifications, such as single amino acid substitutions, can alter this amphipathic balance, thereby improving or diminishing antibacterial properties. nih.gov The placement of residues, particularly those affecting charge and hydrophobicity, is of critical importance. nih.gov

In the native tyrocidine A structure, the L-Tyrosine (Tyr) residue at position 7 is located on the hydrophobic face of the amphipathic β-sheet. nih.govnih.gov This position is considered part of the non-polar surface that interacts with the lipid core of bacterial membranes. nih.gov

A key SAR study involved the substitution of this Tyr⁷ residue with a basic, positively charged L-Ornithine (Orn) residue, creating the analogue [Orn⁷]-tyrocidine A. This modification introduces a second ornithine into the tyrocidine A sequence. Crucially, this analogue was found to be almost completely inactive in all functions tested, including antibacterial action and inhibition of active transport in membrane vesicles. nih.gov The introduction of a charged, hydrophilic ornithine residue into the hydrophobic face of the molecule disrupts the essential amphipathic nature of the peptide. This disruption likely prevents the analogue from properly inserting into and perturbing the bacterial cell membrane, which is the primary mechanism of action for tyrocidines. nih.govwikipedia.org

The dramatic loss of activity in [Orn⁷]-tyrocidine A becomes clear when compared with its parent compound, tyrocidine A, and the structurally related antibiotic, gramicidin (B1672133) S.

Native Tyrocidine A: This molecule possesses a single ornithine residue on its polar face, which provides the positive charge necessary for initial electrostatic interactions with the negatively charged bacterial membrane. nih.gov Its well-defined amphipathic structure allows it to effectively disrupt membrane integrity, leading to potent antimicrobial activity. researchgate.net

Gramicidin S: This cyclic decapeptide is also a potent antibiotic. A key structural feature of gramicidin S is the presence of two ornithine residues, which are located symmetrically on its hydrophilic face. This arrangement results in a rather flat, highly stable β-sheet structure that is strongly amphipathic. nih.gov

| Compound | Key Structural Feature | Relative Antimicrobial Activity |

|---|---|---|

| Tyrocidine A | Single Ornithine on polar face; pronounced amphipathicity and curvature. | High |

| Gramicidin S | Two Ornithine residues on polar face; stable, flat amphipathic structure. | High |

| 7-Ornithine-Tyrocidine A | Two Ornithine residues, one on the polar face and one on the non-polar face; disrupted amphipathicity. | Almost inactive nih.gov |

Role of Peptide Ring Size, Conformational Rigidity, and Overall Molecular Architecture in Activity Modulation

The biological activity of cyclic peptides is highly dependent on their ring size and conformational rigidity. nih.govresearchgate.net The 10-residue ring of tyrocidine A provides a constrained scaffold that forces the peptide backbone into a stable, two-stranded antiparallel β-sheet structure connected by two β-turns. nih.gov This rigid conformation is essential for maintaining the precise spatial arrangement of hydrophobic and hydrophilic side chains, which defines its amphipathic character.

Studies on analogues of the related peptide gramicidin S have demonstrated that altering the ring size, either by adding or deleting amino acids, often disrupts the β-sheet structure. nih.govnih.gov This disruption can weaken the peptide's interaction with membranes and reduce its antimicrobial and hemolytic activities. researchgate.net The molecular architecture of tyrocidine A is also distinguished by a more pronounced curvature compared to the flatter gramicidin S molecule, a difference attributed to the single ornithine on its polar face. nih.gov This specific shape is believed to be integral to its mode of interaction with the membrane interface.

Impact of Hydrophilicity, Hydrophobicity, and Charge Distribution on Bioactivity

Hydrophobicity: A sufficient degree of hydrophobicity, contributed by residues like Phenylalanine, Leucine, Valine, and Tyrosine, is necessary for the peptide to insert into the non-polar lipid bilayer of the cell membrane. nih.govresearchgate.net However, excessive hydrophobicity can lead to a decrease in activity, suggesting there is an optimal range for this property. nih.gov

Charge Distribution: The positively charged ornithine residue on the polar face of tyrocidine A is critical for its initial electrostatic attraction to the negatively charged components of bacterial membranes. researchgate.net However, SAR studies have shown that simply increasing the positive charge does not necessarily lead to higher antibacterial activity. nih.gov The placement of the charge is crucial. As demonstrated by the inactive [Orn⁷]-tyrocidine A, placing a positive charge on the hydrophobic face is detrimental to activity, as it disrupts the necessary amphipathic profile required for membrane disruption. nih.govnih.gov

| Structural Feature | Impact on Bioactivity |

|---|---|

| Amphipathicity | Essential for membrane interaction; requires distinct polar and non-polar faces. nih.govnih.gov |

| Ring Size (10 residues) | Provides conformational rigidity and stabilizes the active β-sheet structure. nih.govnih.gov |

| Positive Charge | Crucial for initial targeting of bacterial membranes, but its position is critical. nih.govresearchgate.net |

| Hydrophobicity | Necessary for membrane insertion; activity is optimal within a finite range. nih.govresearchgate.net |

Modulation of Bioactivity by External Environmental Factors (e.g., Presence of Calcium Ions)

The biological activity of tyrocidines can be sensitive to external environmental conditions. Notably, the presence of divalent cations such as calcium (Ca²⁺) has been shown to modulate their efficacy. In contrast to some lipopeptide antibiotics like daptomycin, which require calcium for their activity, tyrocidine A and its analogues exhibit a different response. nih.gov Studies have demonstrated that increasing the concentration of calcium ions actually decreases the measured in vitro antibacterial activity of tyrocidine A. nih.gov While the precise molecular mechanism for this inhibitory effect is not fully understood, it highlights a key difference in the membrane interaction mechanism of tyrocidines compared to other calcium-dependent antibiotics.

Rational Design and Bioengineering of Tyrocidine Analogues for Enhanced Bioactivity

Rational Design Strategies Based on SAR Insights

Molecular modeling and synthetic chemistry have been employed to create analogues with specific amino acid substitutions to probe these relationships. nih.gov Key positions for modification in tyrocidine A include Phe³, D-Phe⁴, Gln⁶, and Tyr⁷. nih.gov For instance, substituting the tyrosine at position 7 (Tyr⁷) on the hydrophobic face can modulate the analogue's properties. nih.gov

The hypothetical analogue, 7-Ornithine-tyrocidine A, introduces a basic, positively charged ornithine residue at a position typically occupied by a large aromatic amino acid. This substitution would dramatically alter the molecule's physicochemical properties.

Key SAR-Based Design Considerations for 7-Ornithine-tyrocidine A:

Hydrophobicity/Hydrophilicity Balance: The introduction of Ornithine at position 7 would decrease the hydrophobicity of that face of the peptide. While a certain degree of hydrophobicity is essential for membrane insertion, excessive hydrophobicity can lead to non-specific toxicity, such as hemolysis. Conversely, a significant decrease in hydrophobicity might impair the initial association with the bacterial membrane.

The following table summarizes the rationale behind key substitutions in tyrocidine A analogues based on SAR insights.

| Position of Substitution | Original Amino Acid | Example Substitution | Rationale Based on SAR | Expected Impact on Bioactivity |

| Position 7 | Tyrosine (Tyr) | Ornithine (Orn) | Increase positive charge and hydrophilicity on one face of the molecule. | Potentially enhanced activity against Gram-negative bacteria; reduced hemolytic activity. |

| Position 4 | D-Phenylalanine (D-Phe) | D-Lysine (D-Lys) | Increase positive charge on the hydrophilic face. | Variable; can decrease or increase activity depending on other residues. nih.gov |

| Position 6 | Glutamine (Gln) | Lysine (Lys) | Increase positive charge on the hydrophilic face. | Substantial increase in antimicrobial activity has been observed. nih.gov |

| Position 3 | Phenylalanine (Phe) | Pentafluorophenylalanine (PFPhe) | Modify electronic and hydrophobic nature of the hydrophobic face. | Can increase Gram-positive activity but may not improve Gram-negative activity. nih.gov |

Combinatorial Biosynthesis Approaches for Novel Analogue Generation

Combinatorial biosynthesis offers a powerful set of tools for generating novel tyrocidine analogues, including those with noncanonical amino acids like ornithine at atypical positions. The biosynthesis of tyrocidine is carried out by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). wikipedia.orgnih.gov This enzymatic assembly line consists of modules, each responsible for the activation and incorporation of a specific amino acid. nih.gov

The inherent promiscuity of some NRPS adenylation (A) domains, which are responsible for selecting the amino acid substrate, can be exploited. vu.nl By feeding the fermentation culture of the producing organism, Brevibacillus parabrevis, with high concentrations of a particular amino acid, it can be incorporated at variable positions. vu.nl However, for the incorporation of a noncanonical amino acid like ornithine at position 7, more targeted genetic engineering of the NRPS machinery is typically required.

Strategies for Incorporating Ornithine at Position 7:

A-Domain Engineering: The specificity of the A-domain within the seventh module of the tyrocidine synthetase (TycC) could be altered through site-directed mutagenesis to recognize and activate ornithine instead of tyrosine. vu.nl This involves modifying the "specificity-conferring code" of the A-domain.

Module Swapping: A more drastic approach involves replacing the entire seventh module of the TycC synthetase with a module from another NRPS that naturally incorporates ornithine. researchgate.net The success of this strategy depends on the proper functioning of the engineered inter-module communication domains.

Precursor-Directed Biosynthesis: This method involves synthesizing a derivative of the desired noncanonical amino acid that can be recognized by the native NRPS machinery. While less direct for incorporating a basic amino acid like ornithine in place of an aromatic one, it remains a viable strategy for generating novel analogues.

In Vitro Chemoenzymatic Synthesis: The various domains of the NRPS can be produced recombinantly and used in a cell-free system to synthesize novel peptides. This approach offers greater control over the incorporation of noncanonical amino acids but can be challenging to scale up. vu.nl

The generation of a library of tyrocidine analogues through these combinatorial biosynthesis approaches allows for the high-throughput screening of compounds with enhanced bioactivity and improved therapeutic indices.

| Biosynthetic Strategy | Description | Applicability for 7-Ornithine-tyrocidine A |

| A-Domain Engineering | Mutating the amino acid binding pocket of the adenylation domain in the 7th module to favor ornithine. | High potential, but requires detailed structural knowledge of the enzyme. |

| Module Swapping | Replacing the 7th module of the tyrocidine synthetase with an ornithine-incorporating module from another NRPS. | Feasible, but risks disrupting the overall synthetase architecture and function. |

| Precursor-Directed Biosynthesis | Supplying the culture with a modified ornithine that can be accepted by the native Tyr-activating A-domain. | Less likely to be efficient due to the significant structural difference between tyrosine and ornithine. |

| In Vitro Chemoenzymatic Synthesis | Using purified NRPS domains in a cell-free system to control the assembly of the peptide with ornithine at position 7. | Highly controllable, suitable for producing small quantities for initial screening. |

Strategies for Mitigating Microbial Resistance Development

A significant advantage of tyrocidines and their rationally designed analogues is their membrane-targeting mechanism of action, which is inherently less prone to the development of microbial resistance compared to antibiotics that target specific enzymes or metabolic pathways. nih.govnih.gov Bacteria would need to fundamentally alter the composition and biophysical properties of their membranes to evade the action of these peptides, which is often detrimental to their survival.

Tyrocidines disrupt bacterial membranes by forming pores, inducing lipid phase separation, and decreasing membrane fluidity. nih.govasm.org This multifaceted attack on the membrane integrity leads to the delocalization of essential membrane proteins and ultimately cell death. nih.gov

Focusing on Membrane-Targeting to Mitigate Resistance:

Multifaceted Mechanism: The complex interaction of tyrocidines with the bacterial membrane, involving pore formation and lipid reorganization, presents multiple challenges for the development of a simple resistance mechanism. nih.govasm.org An analogue like 7-Ornithine-tyrocidine A would retain this fundamental mechanism.

Conservation of the Target: The primary target, the lipid bilayer, is an essential and highly conserved component of all bacteria. Mutations that significantly alter the membrane structure to prevent peptide insertion are likely to be lethal or severely compromise bacterial fitness.

Enhanced Cationicity: The introduction of an additional positive charge with 7-Ornithine could enhance the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), potentially increasing the efficiency of membrane disruption and overcoming some forms of charge-based resistance.

While resistance to membrane-active peptides is rare, it is not impossible. Potential, though energetically costly, resistance mechanisms could include alterations in membrane lipid composition, increased expression of efflux pumps, or enzymatic degradation of the peptide. Therefore, the design of new analogues should also consider stability against potential bacterial proteases. The cyclic nature of tyrocidines already confers significant proteolytic resistance.

Concluding Perspectives and Future Research Trajectories

Synthesis of Current Understanding Regarding 7-Ornithine-Tyrocidine A within the Tyrocidine Family

7-Ornithine-tyrocidine A (Tyrocidine A) is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. wikipedia.org It is a primary component of tyrothricin, one of the first antibiotics to be used commercially. wikipedia.orgnih.gov Tyrocidine A is part of a larger family of closely related analogues, including Tyrocidines B and C, which differ by specific amino acid substitutions at key positions. wikipedia.orgresearchgate.net The biosynthesis of these peptides is a notable feature, as it occurs not on ribosomes, but through large, multienzyme complexes called nonribosomal peptide synthetases (NRPSs). wikipedia.orgresearchgate.net The tyrocidine operon encodes for three synthetases—TycA, TycB, and TycC—that sequentially assemble the amino acids, including the non-standard D-amino acids, into the final cyclic structure. wikipedia.orgnih.gov

The structure of Tyrocidine A is critical to its function. It adopts a rigid, saddle-shaped β-sheet conformation that results in an amphipathic molecule, featuring a hydrophobic convex face and a more polar, concave face containing a positively charged Ornithine residue. nih.govnih.govresearchgate.net This amphipathicity allows Tyrocidine A to interact with and disrupt the integrity of bacterial cell membranes, which is its primary mechanism of action. nih.govnih.gov It is particularly effective against a wide range of Gram-positive bacteria. nih.gov The high-resolution crystal structure reveals that Tyrocidine A can form a distinct amphipathic dimer, which is believed to be relevant to its biological activity. nih.gov While a powerful antimicrobial, its clinical use has been limited by its toxicity to human cells, particularly red blood cells. wikipedia.org

| Compound | Position 3 | Position 4 | Position 7 |

|---|---|---|---|

| Tyrocidine A | L-Phe | D-Phe | L-Tyr |

| Tyrocidine B | L-Trp | D-Phe | L-Tyr |

| Tyrocidine C | L-Trp | D-Trp | L-Tyr |

Identification of Unresolved Questions and Gaps in Tyrocidine Analogue Research

Despite decades of research, significant questions regarding the tyrocidines remain, presenting key challenges for their development as therapeutic agents.

Improving the Therapeutic Index: A primary obstacle is the compound's inherent toxicity to mammalian cells. A major research gap is the development of analogues that retain potent antibacterial activity while exhibiting significantly lower hemolytic activity. Studies have shown that simply altering hydrophobicity or charge is not sufficient, indicating that a delicate amphipathic balance is required for selective toxicity. nih.govresearchgate.net The precise structural features that differentiate between disruption of bacterial and eukaryotic membranes are not fully understood.

Mechanism of Membrane Disruption: While it is known that tyrocidines disrupt cell membranes, the exact molecular mechanism remains elusive. wikipedia.org The role of the dimeric structure observed in crystals and its relevance to membrane permeabilization is an active area of investigation. nih.gov It is unclear whether the peptides form defined pores, cause general membrane destabilization, or act through other means like lipid phase separation. wikipedia.orgnih.govresearchgate.net

Structure-Activity Relationships (SAR): Comprehensive SAR studies are still needed. Researchers are exploring how substitutions at various positions affect not only antibacterial and hemolytic activity but also activity against other pathogens, such as fungi and parasites. nih.govnih.gov Understanding how modifications impact the peptide's conformation, self-assembly, and membrane interaction is crucial for rational design. sun.ac.za

Activity Against Gram-Negative Bacteria: The tyrocidines are generally ineffective against Gram-negative bacteria, whose outer membrane presents a formidable barrier. A significant gap exists in designing analogues that can effectively traverse this barrier and reach the inner membrane. Some research has shown modest improvements in activity against E. coli, suggesting that this challenge may be surmountable. nih.gov

Understanding Biosynthesis and Resistance: The functions of all genes within the tyrocidine biosynthesis operon are not completely elucidated. Downstream of the synthetase genes are open reading frames (TycD, TycE, TycF) predicted to encode for ABC transporters and a thioesterase, which may play roles in secretion and self-resistance for the producing organism, but their precise functions are unknown. wikipedia.orgnih.gov Furthermore, while tyrocidines are attractive because bacteria are less likely to develop resistance to membrane-disrupting agents, the basis for this low resistance potential needs further investigation to inform the design of next-generation antibiotics. nih.govresearchgate.netacs.org

Promising Emerging Methodologies for Comprehensive Characterization and Future Analogue Design

Addressing the unresolved questions in tyrocidine research requires the application of advanced and emerging technologies in peptide science. These new methodologies are poised to accelerate the design and characterization of novel, safer, and more effective tyrocidine analogues.

Computational and AI-Driven Analogue Design: The rational design of peptide analogues is increasingly moving beyond simple amino acid substitution. Computational tools for molecular modeling are essential for predicting how structural changes will affect the peptide's amphipathicity and conformation. nih.govtandfonline.com More advanced are de novo peptide design platforms, such as Rosetta, which can build novel sequences intended to have specific structural and functional properties. tandfonline.com Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field. mdpi.com These approaches can analyze vast datasets to predict the antimicrobial activity, toxicity, and other properties of new peptide sequences, thereby guiding synthetic efforts toward the most promising candidates. mdpi.comresearchgate.net

Advanced Synthesis and Screening Techniques: The ability to rapidly create and test new analogues is paramount. Modern solid-phase peptide synthesis (SPPS) remains a core technology, with innovations such as novel, high-yield cyclization methods improving efficiency. nih.govacs.orgnih.gov Emerging techniques like microwave-assisted peptide synthesis (MAPS) and flow chemistry are further accelerating the process, enabling the construction of peptide libraries in a fraction of the time required by traditional methods. americanpeptidesociety.org These synthetic advances, coupled with high-throughput screening for both antimicrobial efficacy and toxicity, will allow for a much broader exploration of the tyrocidine chemical space.

High-Resolution Biophysical Characterization: To understand how analogues interact with membranes, sophisticated biophysical techniques are essential. High-resolution X-ray crystallography and NMR spectroscopy continue to provide detailed atomic-level structural information. nih.gov In addition, advanced fluorescence spectroscopy methods, which utilize environmentally sensitive probes incorporated into the peptide, can reveal the precise orientation and depth of the analogue within a lipid bilayer. nih.gov Molecular dynamics (MD) simulations complement these experimental techniques by providing a dynamic, atomistic view of peptide-membrane interactions over time, offering invaluable insights into the mechanisms of membrane disruption. sun.ac.za

Q & A

Q. Q1. How can researchers optimize the synthesis of 7-Ornithine-tyrocidine A to ensure reproducibility?

To ensure reproducibility, synthesize the compound using validated protocols, such as solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Document reaction conditions (temperature, solvent ratios, coupling reagents) and purification steps (HPLC gradients, mass spectrometry validation). Include detailed characterization data (NMR, HPLC, HRMS) for key intermediates and final products. For novel derivatives, provide purity assessments (>95%) and stability tests under varying pH/temperature conditions .

Q. Q2. What experimental strategies are critical for characterizing 7-Ornithine-tyrocidine A’s antimicrobial activity?

Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., vancomycin) and solvent controls to rule out nonspecific effects. Employ time-kill kinetics to assess bactericidal vs. bacteriostatic activity. For mechanistic insights, combine membrane permeability assays (propidium iodide uptake) with confocal microscopy to visualize membrane disruption .

Q. Q3. How should researchers address discrepancies in reported bioactivity data for 7-Ornithine-tyrocidine A across studies?

Conduct a systematic review using heterogeneity metrics (e.g., I² statistic) to quantify variability in bioactivity data. Evaluate methodological differences, such as assay conditions (pH, inoculum size) or compound purity. Use meta-regression to identify covariates (e.g., bacterial strain virulence factors) contributing to contradictory results .

Advanced Research Questions

Q. Q4. What computational approaches are recommended to model 7-Ornithine-tyrocidine A’s interaction with bacterial membranes?

Apply molecular dynamics (MD) simulations using lipid bilayers mimicking Gram-positive membranes (e.g., POPG/POPE ratios). Parameterize the force field for cyclic decapeptides and analyze hydrogen bonding, electrostatic interactions, and membrane insertion depth. Validate predictions with experimental data from circular dichroism (CD) spectroscopy and small-angle X-ray scattering (SAXS) .

Q. Q5. How can researchers design experiments to study resistance mechanisms against 7-Ornithine-tyrocidine A?

Induce resistance in vitro via serial passage assays under sub-MIC conditions. Perform whole-genome sequencing of resistant mutants to identify mutations (e.g., in mprF or dltABCD operons). Validate resistance mechanisms using allelic replacement or CRISPR interference. Cross-reference findings with transcriptomic data (RNA-seq) to assess stress-response pathways .

Q. Q6. What methodologies are suitable for analyzing the compound’s stability in biological matrices (e.g., serum)?

Use LC-MS/MS with isotopically labeled internal standards. Prepare spiked serum samples (n ≥ 5 replicates) and incubate at 37°C. Quantify degradation over time using non-compartmental analysis (NCA). For proteolytic stability, perform parallel experiments with protease inhibitors (e.g., PMSF) to differentiate enzymatic vs. non-enzymatic degradation .

Q. Q7. How should researchers integrate multi-omics data to elucidate 7-Ornithine-tyrocidine A’s mode of action?

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) from treated vs. untreated bacterial cultures. Use pathway enrichment tools (e.g., KEGG, GO) and network analysis (Cytoscape) to identify disrupted metabolic nodes. Validate hub targets (e.g., cell wall biosynthesis enzymes) via CRISPR knockdown or enzymatic inhibition assays .

Methodological Frameworks for Contradictory Data Analysis

Q. Q8. What statistical methods are recommended for reconciling conflicting cytotoxicity data in mammalian cell lines?

Apply meta-analytic models (random-effects or Bayesian) to aggregate IC₅₀ values from independent studies. Assess publication bias via funnel plots and Egger’s test. Stratify analyses by cell type (e.g., HEK293 vs. HepG2) and exposure duration. Use sensitivity analysis to exclude outliers or low-quality datasets (e.g., missing controls) .

Q. Q9. How can researchers ensure rigor in designing comparative studies between 7-Ornithine-tyrocidine A and analogs?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Define primary endpoints (e.g., MIC reduction, toxicity ratio) and power calculations (α = 0.05, β = 0.2). Use block randomization for in vivo experiments and blinded assessment for endpoint measurements. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Data Reporting and Reproducibility

Q. Q10. What metadata should accompany published datasets on 7-Ornithine-tyrocidine A to ensure reproducibility?

Include raw instrument outputs (e.g., NMR FID files, LC-MS chromatograms), processing parameters (e.g., baseline correction), and quality controls (e.g., Z’-factor for HTS assays). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChEMBL or Zenodo with unique DOIs .

Q. Q11. How can researchers validate computational predictions of 7-Ornithine-tyrocidine A’s pharmacokinetics?

Perform in vitro ADME assays: Caco-2 permeability, microsomal stability, and plasma protein binding. Compare predicted vs. observed clearance rates in rodent pharmacokinetic studies. Use allometric scaling for interspecies extrapolation. Disclose discrepancies and refine models via machine learning (e.g., QSAR regression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.